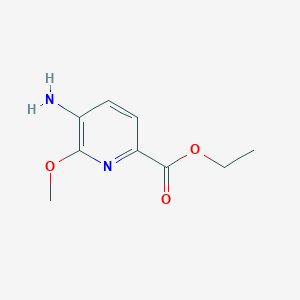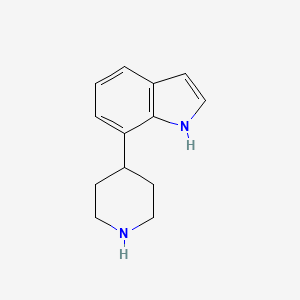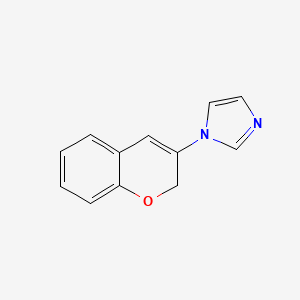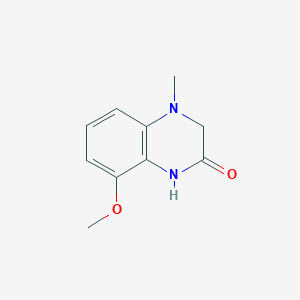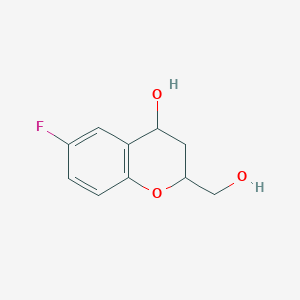
6-Fluoro-2-(hydroxymethyl)chroman-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-(hydroxymethyl)chroman-4-ol is a chemical compound belonging to the chroman family, characterized by a chroman-4-one skeleton. This compound is notable for its unique structural features, including a fluorine atom at the 6th position and a hydroxymethyl group at the 2nd position. These modifications impart distinct chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(hydroxymethyl)chroman-4-ol typically involves the following steps:
Pechmann Condensation: This method involves the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.
Michael Addition: Acrylonitrile is added to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-2-(hydroxymethyl)chroman-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the chroman-4-one skeleton can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Fluoro-2-(carboxymethyl)chroman-4-ol.
Reduction: this compound.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-(hydroxymethyl)chroman-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-(hydroxymethyl)chroman-4-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and selectivity. The compound can inhibit enzymes or receptors involved in inflammatory and oxidative stress pathways, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chroman-4-one: Lacks the fluorine and hydroxymethyl groups, resulting in different chemical and biological properties.
6-Hydroxy-2-(hydroxymethyl)chroman-4-one: Similar structure but with a hydroxyl group instead of a fluorine atom.
2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one: Contains additional hydroxyl groups, leading to different reactivity and biological activity.
Uniqueness
6-Fluoro-2-(hydroxymethyl)chroman-4-ol is unique due to the presence of both a fluorine atom and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H11FO3 |
|---|---|
Molekulargewicht |
198.19 g/mol |
IUPAC-Name |
6-fluoro-2-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H11FO3/c11-6-1-2-10-8(3-6)9(13)4-7(5-12)14-10/h1-3,7,9,12-13H,4-5H2 |
InChI-Schlüssel |
NODHOAXWTCTVOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=C(C1O)C=C(C=C2)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11901330.png)
![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl-](/img/structure/B11901339.png)
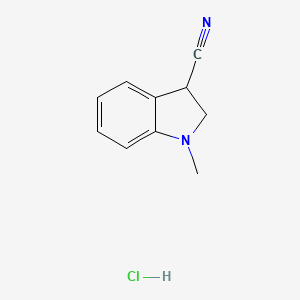
![4-Bromopyrrolo[1,2-c]pyrimidine](/img/structure/B11901357.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11901372.png)
![[4,4'-Bipyridine]-3-carboxylic acid](/img/structure/B11901378.png)



